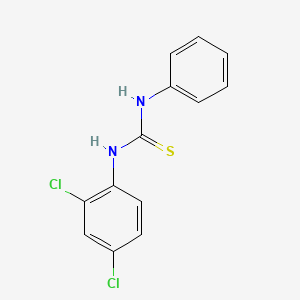

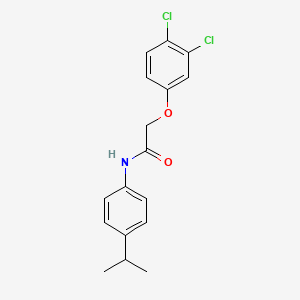

N-(2,4-dichlorophenyl)-N'-phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dichlorophenyl)-N'-phenylthiourea (DCPTU) is a synthetic compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCPTU is a thiourea derivative that has been used in various fields of research, including neuroscience, pharmacology, and toxicology.

Mécanisme D'action

The mechanism of action of N-(2,4-dichlorophenyl)-N'-phenylthiourea is complex and depends on the specific application. In neuroscience, N-(2,4-dichlorophenyl)-N'-phenylthiourea activates TRPA1 channels by covalently modifying cysteine residues in the channel protein. The activation of TRPA1 channels leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. In pharmacology, N-(2,4-dichlorophenyl)-N'-phenylthiourea inhibits the activity of cytochrome P450 enzymes by binding to the heme moiety in the enzyme active site. This leads to a decrease in the metabolism of drugs that are substrates for cytochrome P450 enzymes. In toxicology, N-(2,4-dichlorophenyl)-N'-phenylthiourea induces oxidative stress and DNA damage by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells.

Biochemical and physiological effects:

N-(2,4-dichlorophenyl)-N'-phenylthiourea has various biochemical and physiological effects depending on the specific application. In neuroscience, N-(2,4-dichlorophenyl)-N'-phenylthiourea induces pain-related behaviors in animal models by activating TRPA1 channels. In pharmacology, N-(2,4-dichlorophenyl)-N'-phenylthiourea can alter the pharmacokinetics and pharmacodynamics of drugs that are substrates for cytochrome P450 enzymes. In toxicology, N-(2,4-dichlorophenyl)-N'-phenylthiourea induces oxidative stress and DNA damage in cells, which can lead to cell death and tissue damage.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,4-dichlorophenyl)-N'-phenylthiourea has several advantages for lab experiments, including high purity, high yield, and well-established synthesis methods. N-(2,4-dichlorophenyl)-N'-phenylthiourea is also a highly selective tool compound that can be used to study specific biological processes. However, N-(2,4-dichlorophenyl)-N'-phenylthiourea also has some limitations, including its insolubility in water and potential toxicity to cells and animals.

Orientations Futures

There are several future directions for the use of N-(2,4-dichlorophenyl)-N'-phenylthiourea in scientific research. In neuroscience, N-(2,4-dichlorophenyl)-N'-phenylthiourea can be used to study the role of TRPA1 channels in pain perception and other sensory processes. In pharmacology, N-(2,4-dichlorophenyl)-N'-phenylthiourea can be used to study the metabolism of drugs and the role of cytochrome P450 enzymes in drug interactions. In toxicology, N-(2,4-dichlorophenyl)-N'-phenylthiourea can be used to study the mechanisms of oxidative stress and DNA damage in cells and to develop new therapeutic strategies for oxidative stress-related diseases. Overall, N-(2,4-dichlorophenyl)-N'-phenylthiourea is a versatile tool compound that has the potential to contribute to various fields of scientific research.

Méthodes De Synthèse

N-(2,4-dichlorophenyl)-N'-phenylthiourea can be synthesized by reacting 2,4-dichloroaniline with phenyl isothiocyanate. The reaction takes place in an organic solvent such as chloroform or toluene, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be verified by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

N-(2,4-dichlorophenyl)-N'-phenylthiourea has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, N-(2,4-dichlorophenyl)-N'-phenylthiourea has been used as a selective TRPA1 (Transient Receptor Potential Ankyrin 1) channel agonist. TRPA1 channels are expressed in sensory neurons and are involved in the detection of noxious stimuli. N-(2,4-dichlorophenyl)-N'-phenylthiourea has been shown to activate TRPA1 channels and induce pain-related behaviors in animal models. In pharmacology, N-(2,4-dichlorophenyl)-N'-phenylthiourea has been used as a tool compound to study the mechanism of action of various drugs. N-(2,4-dichlorophenyl)-N'-phenylthiourea has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In toxicology, N-(2,4-dichlorophenyl)-N'-phenylthiourea has been used as a model compound to study the toxicity of thiourea derivatives. N-(2,4-dichlorophenyl)-N'-phenylthiourea has been shown to induce oxidative stress and DNA damage in various cell types.

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2S/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBLBUCXWXBYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-N'-phenylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)

![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)

![2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)

![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)

![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)